N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O6S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties and Solvation Dynamics
The study of thermodynamic and spectroscopic properties of 2-pyrrolidinones, including systems involving N-methylbenzenesulfonamide, has provided insights into solvent-solvent interactions and preferential solvation dynamics. These studies, conducted over a range of temperatures, highlight the positive ΔETN values for various solvent systems, indicating significant intermolecular interactions within these mixtures. This research is foundational in understanding the solvation and thermodynamic behavior of complex solvent systems, including those involving N-methylbenzenesulfonamide derivatives (Pirilä-Honkanen, 1996).
Synthesis and Structural Characterization
Synthesis and Structural Insights
The synthesis and structural characterization of methylbenzenesulfonamide derivatives have been explored, particularly in the context of CCR5 antagonists. These molecules are noted for their active groups, including pyridine and benzenesulfonyl, and their potential in targeting preparations for the prevention of human HIV-1 infection. Such studies are pivotal in drug development, providing a basis for the synthesis of novel compounds with therapeutic potential (Cheng De-ju, 2015).
Applications in Drug Development
Drug Development Applications
The synthesis of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, has been extensively studied. These derivatives demonstrate a range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Such research underscores the potential of benzenesulfonamide derivatives in the development of new therapeutic agents (Küçükgüzel et al., 2013).
Antitumor Activity
Antitumor and Antiproliferative Effects
The antitumor activity of substituted indazole derivatives, including N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, has been evaluated against human tumor cell lines. These compounds have shown significant antiproliferative and apoptotic activities, highlighting their potential in cancer treatment strategies (Abbassi et al., 2014).
Wirkmechanismus
Target of Action
A related compound is mentioned as an inhibitor of autotaxin . Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including cell growth and differentiation .
Mode of Action
Given its potential role as an autotaxin inhibitor, it may interact with the active site of the enzyme, preventing it from catalyzing its substrate and thus inhibiting its function .
Biochemical Pathways
Inhibition of Autotaxin would therefore likely affect this pathway, potentially reducing LPA signaling and its downstream effects .
Result of Action
This could potentially result in reduced cell growth and differentiation, among other effects .
Eigenschaften
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-12-9-13(2)15(4)19(14(12)3)30(27,28)21-7-5-17(24)22-8-6-16(10-22)23-18(25)11-29-20(23)26/h9,16,21H,5-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQCTWUAMVDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C(=O)COC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.